molecular formula C17H15F3N4O B10993674 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide

Cat. No.: B10993674
M. Wt: 348.32 g/mol
InChI Key: NJLFNOMGJUBFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide typically involves a multi-step process. One common method is the one-pot synthesis, which is efficient and operationally simple. This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. The reaction is mild and tolerant of various functional groups, making it a versatile approach for synthesizing triazolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the one-pot synthesis method. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)butanamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature may contribute to its improved pharmacokinetic properties and efficacy as a therapeutic agent.

Properties

Molecular Formula

C17H15F3N4O

Molecular Weight

348.32 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)12-7-9-13(10-8-12)21-16(25)6-3-5-15-23-22-14-4-1-2-11-24(14)15/h1-2,4,7-11H,3,5-6H2,(H,21,25)

InChI Key

NJLFNOMGJUBFCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.